Compound Description: This compound is the title compound in a study focusing on its synthesis and crystal structure. The research primarily explores its structural features, including the dihedral angle between the quinazoline and phenyl rings, and the C—H⋯O interactions that link molecules into columns in the crystal structure.
Relevance: This compound shares the core structure of a quinazolin-4-one ring system with a sulfur atom at the 2-position linking to an acetate group with 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. The difference lies in the substituent on the nitrogen atom at the 3-position of the quinazolinone ring (phenyl vs. ethyl) and the substituent on the acetate group (ethyl ester vs. 4-fluorophenylamide).
Compound Description: This compound is the focus of a study investigating its crystal structure and conformation. The research describes its planar quinazolinyl group, the isoindoline-1,3-dione group linked by an SCH2CH2 chain, and the phenyl group linked by a CH2CH2 chain at the nitrogen atom adjacent to the carbonyl group.
Compound Description: This compound, known as AMG 487, is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It exhibits dose- and time-dependent pharmacokinetics in humans, attributed to the formation of an inhibitory metabolite, M2 (O-deethylated AMG 487).
Relevance: Although AMG 487 belongs to the pyrido[2,3-d]pyrimidine class, it shares structural similarities with 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide in terms of the overall architecture: both feature an aromatic heterocycle with a 4-oxo substituent, an ethyl group connected to the 2-position, and a bulky acetamide moiety linked to the 2-substituent.
Compound Description: This compound is a key intermediate in the synthesis of (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives, which exhibit cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells.
Relevance: This compound and 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide share the common 4-oxo-3,4-dihydroquinazolin-2-yl)thioacetamide core. The main structural difference lies in the substituent on the nitrogen of the acetamide moiety (4-oxo-2-thioxothiazolidin-3-yl vs. 4-fluorophenyl).
Compound Description: These are a series of compounds synthesized via Knoevenagel condensation of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide with various aldehydes. These derivatives exhibited mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells.
Relevance: This series of compounds shares the 4-oxo-3,4-dihydroquinazolin-2-yl)thioacetamide core with 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. The key difference is the presence of a 5-arylidene-4-oxo-2-thioxothiazolidin-3-yl substituent on the nitrogen of the acetamide group instead of a simple 4-fluorophenyl group.
Compound Description: This compound is the title compound in a crystal structure study. The research highlights the planarity of the quinazolinone ring system and its perpendicular orientation to the imide unit.
Compound Description: This is a series of five new derivatives synthesized from anthranilic acid and aryl isothiocyanates. These derivatives are structurally similar to those described in , featuring a thiazolidinone moiety.
Relevance: This series of compounds also shares the 4-oxo-3,4-dihydroquinazolin-2-yl)thioacetamide core with 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. The primary distinction lies in the substituent at the 3-position of the quinazoline ring (aryl vs. ethyl) and the presence of the 4-oxo-2-thioxothiazolidin-3-yl group on the acetamide nitrogen instead of a 4-fluorophenyl group.
Compound Description: This compound is an active pharmaceutical ingredient (API) discussed in a patent for its novel crystal form and preparation methods. The patent focuses on the specific crystal structure and its potential advantages in pharmaceutical formulations.
Compound Description: This describes a series of compounds synthesized via N-chemoselective reactions of quinazoline-2,4-diones with ethyl chloroacetate and an azide coupling method with amino acid ester hydrochloride. The study investigated chemoselective reactions of precursor quinazoline diones using DFT calculations.
Compound Description: This research focuses on synthesizing various polyheterocyclic ring systems from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. The synthesized compounds were characterized using IR and 1H NMR techniques and evaluated for their in vitro antibacterial properties.
Relevance: Although these compounds are based on the pyrazolo[3,4-b]pyridine scaffold, they bear little structural resemblance to 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. The core heterocyclic system and substituents are entirely different.
4-Oxo-thiazolidine Derivatives
Compound Description: This study describes the synthesis and antimicrobial evaluation of a series of 4-thiazolidinone derivatives. These compounds were prepared from 2-(4-chlorophenoxy)acetohydrazide through condensation with aromatic aldehydes and subsequent fusion with thioglycolic acid or thiolactic acid.
Relevance: Although both this series of compounds and 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide feature acetamide moieties, the core heterocyclic systems are different. These derivatives are based on the thiazolidinone scaffold and lack the quinazolinone ring system found in the target compound.
Compound Description: This compound, known as K284, is a CHI3L1-inhibiting chemical that demonstrates antitumor activity by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals. It inhibits lung metastasis, cancer cell proliferation, and migration in both in vitro and in vivo models.
Relevance: K284 shares the quinazolin-4(3H)-one core structure with a 2-position sulfur linker connected to an acetamide group, just like 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. Both also feature an aryl group on the acetamide nitrogen. The main structural differences lie in the substituents at the 3-position of the quinazoline ring (3-[2-(1-cyclohexen-1-yl)ethyl]-6,7-dimethoxy vs. ethyl) and the length of the carbon chain connecting the sulfur atom to the amide group (butanamide vs. acetamide).
Compound Description: This compound is one of three 2-anilinoquinazolin-4(3H)-one derivatives investigated for their in vivo efficacy against SARS-CoV-2. In a hACE2 transgenic mouse model, it showed promising antiviral activity by improving survival rates and reducing lung viral load.
Relevance: This compound shares the quinazolin-4(3H)-one core structure with 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. The key difference lies in the 2-position: compound 1 has a direct bond to a 3,5-dichlorophenyl amino group, while the target compound has a sulfur linker connected to an acetamide group.
Compound Description: This compound is another 2-anilinoquinazolin-4(3H)-one derivative studied for its in vivo efficacy against SARS-CoV-2. It demonstrated similar antiviral activity to compound 1 in the hACE2 transgenic mouse model.
Relevance: This compound is structurally even closer to 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. It shares the quinazolin-4(3H)-one core and the N-(aryl)acetamide group at the 2-position. The main differences are the chlorine substituent at the 7-position of the quinazoline ring and the different aryl group on the acetamide nitrogen (3,5-dichlorophenyl vs. 4-fluorophenyl).
Compound Description: This compound is the third 2-anilinoquinazolin-4(3H)-one derivative investigated in the SARS-CoV-2 study. Like compounds 1 and 2, it exhibited promising antiviral activity in vivo.
Relevance: This compound is also closely related to 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, sharing the quinazolin-4(3H)-one core and the N-(aryl)acetamide group at the 2-position. The differences lie in the chlorine substituent at the 7-position of the quinazoline ring and the specific aryl group on the acetamide nitrogen (3,5-difluorophenyl vs. 4-fluorophenyl).
Compound Description: This compound, identified as K284-6111, is a derivative of K284 and also exhibits CHI3L1 inhibitory activity. Studies demonstrate its anti-inflammatory effects in atopic dermatitis (AD) by suppressing epidermal thickening, mast cell infiltration, and the release of inflammatory cytokines.
Relevance: K284-6111 is structurally almost identical to K284, which, as discussed above, is a close analog of 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. The key difference between K284-6111 and the target compound lies in the substituents at the 3-position of the quinazoline ring (3-[2-(1-cyclohexen-1-yl)ethyl]-6,7-dimethoxy vs. ethyl) and the length of the carbon chain connecting the sulfur atom to the amide group (butanamide vs. acetamide).
Compound Description: This series of six new compounds was synthesized with the goal of identifying novel α-glucosidase inhibitors. Evaluation of their inhibitory activity revealed promising results, particularly for the derivative containing a 4-methylbenzylidene moiety.
Relevance: These compounds belong to the same class as the series discussed in , featuring a quinazolinone core linked to a thiazolidinone moiety via a thioacetamide bridge. The difference with 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide lies in the substituents at the 3-position of the quinazoline ring (p-tolyl vs. ethyl) and on the acetamide nitrogen (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl vs. 4-fluorophenyl).
Thieno[3,2-d]pyrimidine and Thienotriazolopyrimidine Derivatives
Compound Description: This research focuses on the synthesis and evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives as potential antitumor agents. Several compounds exhibited potent anticancer activity against human cancer cell lines, comparable to the activity of doxorubicin.
Relevance: These compounds are based on the thieno[3,2-d]pyrimidine scaffold, which is structurally distinct from the quinazolinone core found in 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. Despite the presence of acetamide moieties in some derivatives, the overall structural dissimilarity places them in a different chemical category.
Compound Description: This compound, VUF11211, is a high-affinity CXCR3 antagonist belonging to the piperazinyl-piperidine class. It exhibits a rigid elongated structure containing two basic groups and binds to the major pocket of the transmembrane domains of CXCR3.
Relevance: VUF11211 belongs to a distinct chemical class compared to 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. Despite both compounds being antagonists for the same receptor (CXCR3), their structures are significantly different. VUF11211 lacks the quinazolinone core and features a piperazinyl-piperidine scaffold instead.
Compound Description: This compound, NBI-74330, is another high-affinity CXCR3 antagonist, belonging to the 8-azaquinazolinone class. It lacks basic groups and binds to the transmembrane minor pocket of CXCR3, distinct from the binding site of VUF11211.
Relevance: Similar to AMG 487, NBI-74330 exhibits structural similarities to 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, featuring an aromatic heterocycle with a 4-oxo substituent, an ethyl group at the 2-position, and a bulky acetamide moiety. Despite both being CXCR3 antagonists, NBI-74330 belongs to the 8-azaquinazolinone class, differentiating it from the target compound's quinazolinone core.
Compound Description: This compound was synthesized using the S-arylation method and characterized through various spectroscopic techniques. It exhibited potent cytotoxic activity against several human cancer cell lines and potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an anticancer agent.
Relevance: This compound shares the quinazolin-4(3H)-one core with a 2-position sulfur linker connected to an acetate group, similar to 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. The key differences are the presence of a 4-fluorophenyl substituent at the 3-position of the quinazoline ring (vs. ethyl in the target compound), a methyl group at the 6-position, and an ethyl ester on the acetate group (vs. 4-fluorophenylamide).
Compound Description: This compound is a cholesterol inhibitor belonging to the trans-6-[2-(1-yl-pyrrole substituted) alkyl] pyran-2-ones class. The patent describes an improved synthesis procedure for this compound and its potential as a hypolipidemic and hypocholesterolemic agent.
Relevance: This compound exhibits little structural resemblance to 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. It lacks the quinazolinone core and instead features a pyrrole-3-carboxamide structure linked to a pyran-2-one ring.
Compound Description: This compound is a selective dual inhibitor of PI3K delta and gamma protein kinases. It is described in a patent detailing its preparation method, pharmaceutical compositions containing it, and its potential use in treating PI3K kinase-mediated diseases or disorders.
Relevance: This compound bears little structural similarity to 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. It lacks the quinazolinone core and instead features a pyrazolo[3,4-d]pyrimidine scaffold linked to a chromen-2-yl moiety.
Compound Description: This compound, known as VUF10472 or NBI-74330, is a nonpeptidergic antagonist of CXCR3. It is a high-affinity compound that acts as a noncompetitive antagonist and exhibits inverse agonistic properties at the human CXCR3 receptor.
Relevance: This compound is identical to NBI-74330 mentioned in , which was previously discussed and noted for its structural similarities to 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. While both are CXCR3 antagonists, NBI-74330 belongs to the 8-azaquinazolinone class, differentiating it from the target compound's quinazolinone core.
Compound Description: This compound, known as VUF10085 or AMG-487, is another nonpeptidergic CXCR3 antagonist. It shares a similar mechanism of action with VUF10472/NBI-74330, acting as a noncompetitive antagonist and displaying inverse agonistic properties at the human CXCR3 receptor.
Relevance: This compound is identical to AMG 487 discussed in , which was previously noted for its structural similarities to 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. Despite both being CXCR3 antagonists, AMG 487 belongs to the pyrido[2,3-d]pyrimidine class, distinct from the quinazolinone core of the target compound.
Compound Description: This compound, VUF5834, is a 3H-quinazolin-4-one derivative that also acts as a noncompetitive antagonist and inverse agonist at the human CXCR3 receptor. It represents a different chemical class within the CXCR3 antagonists studied in .
Compound Description: This compound, VUF10132, is an imidazolium compound that acts as a noncompetitive antagonist and inverse agonist at the human CXCR3 receptor. It represents another distinct chemical class within the CXCR3 antagonists investigated in .
Relevance: VUF10132 bears little structural resemblance to 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. It lacks the quinazolinone core and features an imidazolium scaffold instead.
Compound Description: This compound, TAK-779, is a quaternary ammonium anilide that acts as a noncompetitive antagonist at the human CXCR3 receptor. It exhibits weak partial inverse agonism at a constitutively active CXCR3 mutant, suggesting a different mode of interaction compared to other antagonists.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.